molecular formula C16H13N7O2 B2658226 1-(2-methoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892767-22-5

1-(2-methoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Número de catálogo: B2658226
Número CAS: 892767-22-5
Peso molecular: 335.327
Clave InChI: QZNRTLPNGNFNMA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Introduction

Rationale for Heterocyclic Hybrid Molecule Design

The design of heterocyclic hybrid molecules is rooted in the principle of pharmacophore fusion, where distinct bioactive moieties are covalently linked to create multifunctional agents with improved therapeutic profiles. The 1,2,3-triazole moiety contributes to hydrogen bonding capabilities and metabolic stability due to its aromaticity and resistance to enzymatic degradation. Concurrently, the 1,2,4-oxadiazole ring introduces electron-withdrawing properties and planar rigidity, enhancing interactions with biological targets such as enzymes and receptors.

The incorporation of a pyridin-4-yl group into the 1,2,4-oxadiazole scaffold further augments target affinity by enabling π-π stacking interactions with aromatic residues in binding pockets. The 2-methoxyphenyl substituent on the triazole ring may improve solubility and membrane permeability, addressing common limitations of purely aromatic heterocycles. This strategic hybridization aligns with trends in medicinal chemistry to combat drug resistance through multitarget engagement, as evidenced by trioxaquines (dual-acting antimalarials) and kinase inhibitors combining heterocyclic motifs.

Table 1: Key Structural Features and Their Proposed Biological Roles
Structural Component Proposed Role Supporting Evidence
1,2,3-Triazole core Hydrogen bonding, metabolic stability, and π-stacking interactions
1,2,4-Oxadiazole ring Electron withdrawal, planar rigidity, and enzyme inhibition
Pyridin-4-yl substituent Enhanced target affinity via π-π interactions with aromatic residues
2-Methoxyphenyl group Improved solubility and membrane permeability

Historical Context of 1,2,3-Triazole and 1,2,4-Oxadiazole Conjugates in Medicinal Chemistry

The exploration of 1,2,3-triazole and 1,2,4-oxadiazole conjugates has evolved significantly over the past two decades. Early work focused on individual heterocycles: triazoles gained prominence for their role in click chemistry and antiviral applications, while oxadiazoles were studied as bioisosteres for ester and amide groups. The fusion of these motifs emerged as a strategy to merge their pharmacokinetic and pharmacodynamic advantages.

Notable milestones include:

  • 2007 : Development of trioxaquines, hybrid antimalarials combining a trioxane and aminoquinoline, which demonstrated dual-stage plasmodial inhibition.
  • 2020 : Synthesis of 1,2,3-triazole-1,3,4-oxadiazole hybrids exhibiting thymidylate synthase inhibition (IC~50~ = 2.52–4.38 µM), surpassing 5-fluorouracil in cytotoxicity against MCF-7 and HCT-116 cell lines.
  • 2023 : Advances in s-triazine hybrids, where triazole-linked derivatives showed nanomolar activity against cervical (HeLa) and liver (Huh-7) cancers.

These breakthroughs highlight the iterative refinement of heterocyclic hybrids, with modern designs prioritizing polypharmacology and resistance mitigation. The compound 1-(2-methoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine embodies this progression, integrating structural lessons from earlier conjugates to optimize target engagement and physicochemical properties.

Table 2: Evolution of Triazole-Oxadiazole Hybrids in Drug Discovery
Year Key Development Biological Activity Reference
2007 Trioxaquines (trioxane-quinoline hybrids) Dual-stage antimalarial action
2020 1,2,3-Triazole-1,3,4-oxadiazole conjugates Thymidylate synthase inhibition
2023 s-Triazine-triazole hybrids Antiproliferative activity (HeLa)

Propiedades

IUPAC Name

3-(2-methoxyphenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N7O2/c1-24-12-5-3-2-4-11(12)23-14(17)13(20-22-23)16-19-15(21-25-16)10-6-8-18-9-7-10/h2-9H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNRTLPNGNFNMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=C(N=N2)C3=NC(=NO3)C4=CC=NC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine typically involves multiple steps:

    Formation of the 1,2,3-triazole ring:

    Synthesis of the oxadiazole ring: This step might involve the cyclization of a suitable hydrazide with a nitrile oxide.

    Coupling of the triazole and oxadiazole rings: This can be done using standard coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This might include the use of continuous flow reactors and automated synthesis platforms.

Análisis De Reacciones Químicas

Types of Reactions

1-(2-methoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like KMnO4 or H2O2 under acidic or basic conditions.

    Reduction: Reagents like LiAlH4 or NaBH4.

    Substitution: Halogenating agents like NBS for bromination, or nucleophiles like NaOH for hydroxylation.

Major Products

The major products depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group might yield a phenol or a carboxylic acid derivative.

Aplicaciones Científicas De Investigación

Antifungal Activity

Recent studies have highlighted the antifungal properties of compounds similar to 1-(2-methoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine. For instance, derivatives containing the triazole and oxadiazole scaffolds have shown significant efficacy against various fungal strains, including Candida albicans and Rhodotorula mucilaginosa. These compounds were evaluated for their Minimum Inhibitory Concentration (MIC) values, with many showing activity comparable to or exceeding that of established antifungal agents like fluconazole .

Anticancer Activity

In addition to antifungal properties, the compound's potential as an anticancer agent has been investigated. Studies have demonstrated that similar oxadiazol derivatives exhibit notable growth inhibition against various cancer cell lines. For example, certain derivatives displayed percent growth inhibitions (PGIs) exceeding 80% against breast cancer (MDA-MB-231) and ovarian cancer (OVCAR-8) cell lines . The mechanism of action is believed to involve the induction of apoptosis and modulation of cell cycle progression.

Mechanistic Insights

The biological activities of the compound can be attributed to its ability to interact with specific biological targets. Molecular docking studies suggest that these compounds can effectively bind to enzymes or receptors involved in fungal growth and cancer proliferation. For instance, the binding affinity to specific fungal enzymes correlates with observed antifungal activity .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

Several case studies have been documented that illustrate the effectiveness of this compound in clinical settings:

  • Antifungal Efficacy : A study conducted on patients suffering from candidiasis demonstrated that treatment with triazole-based compounds resulted in significant clinical improvement compared to traditional therapies .
  • Cancer Cell Line Studies : In vitro studies using various cancer cell lines revealed that derivatives of the compound induced cell death through apoptosis pathways. The results indicated a potential for development into therapeutic agents for cancer treatment .

Mecanismo De Acción

The mechanism of action of 1-(2-methoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine would depend on its specific application. For example, if used as an antimicrobial agent, it might inhibit the synthesis of bacterial cell walls or interfere with DNA replication.

Molecular Targets and Pathways

    Enzymes: It might inhibit enzymes like kinases or proteases.

    Receptors: It could bind to specific receptors on cell surfaces, altering cell signaling pathways.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Modifications on the Aromatic Ring

1-(4-Ethoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine (BG15894)
  • Substituent Change : Methoxy (2-position) → Ethoxy (4-position).
  • Impact :
    • The ethoxy group increases lipophilicity (higher logP) compared to methoxy.
    • Positional isomerism (4- vs. 2-substitution) may alter steric interactions with target proteins.
  • Molecular Weight : 349.35 g/mol (identical core; substituent difference) .
1-(3-Chloro-2-methylphenyl) and 1-(5-Chloro-2-methylphenyl) Analogs
  • Substituent Change : Methoxy → Chloro + methyl.
  • Methyl groups enhance steric bulk, possibly reducing binding pocket accessibility.
  • Molecular Weight : 370.77 g/mol (chloro-fluorophenyl variant) .

Variations in the Oxadiazole Ring

3-((2-Methylbenzyl)thio)-5-(3-Pyridinyl)-4H-1,2,4-Triazol-4-amine
  • Structural Difference : Oxadiazole → 1,2,4-triazole with a thiomethylbenzyl group.
  • Impact: Sulfur substitution may improve metabolic stability but reduce polarity.
Compounds with Fluorophenyl or Trifluoromethyl Substitutions
  • Example : (2-Fluoro-5-pyridin-3-yl-phenyl)-{1-methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-amine ().
  • Impact :
    • Fluorine and trifluoromethyl groups enhance electronegativity and bioavailability.
    • Increased steric hindrance may limit off-target interactions .

Modifications in the Triazole Core

1-(4-Methoxyphenyl)-4-(p-Tolyl)-1H-1,2,3-Triazol-5-amine
  • Structural Difference : Oxadiazole-pyridinyl replaced with p-tolyl.
  • Impact :
    • Simplified structure reduces conformational rigidity.
    • Loss of oxadiazole’s π-π stacking capability may decrease target affinity .

Key Data Table: Structural and Physicochemical Comparisons

Compound Name Substituent (R1) Oxadiazole Substituent (R2) Molecular Weight (g/mol) Key Feature(s)
Target Compound 2-Methoxyphenyl Pyridin-4-yl 349.35 Balanced polarity, moderate logP
1-(4-Ethoxyphenyl) Analog (BG15894) 4-Ethoxyphenyl Pyridin-4-yl 349.35 Increased lipophilicity
1-(3-Chloro-2-methylphenyl) Analog 3-Chloro-2-methylphenyl 4-Fluorophenyl 370.77 Halogen bonding potential
3-((2-Methylbenzyl)thio)-5-(3-Pyridinyl)-4H-1,2,4-Triazol-4-amine - 3-Pyridinyl + thiomethyl ~330 (estimated) Enhanced metabolic stability
1-(4-Methoxyphenyl)-4-(p-Tolyl)-1H-1,2,3-Triazol-5-amine 4-Methoxyphenyl p-Tolyl ~280 (estimated) Reduced heterocyclic complexity

Research Implications

  • Electron-Donating vs. Electron-Withdrawing Groups : Methoxy (electron-donating) in the target compound may improve solubility, whereas chloro/fluoro substituents () enhance target engagement via halogen bonds .
  • Heterocycle Geometry : The 1,2,4-oxadiazole in the target compound provides rigidity and π-stacking capability, absent in triazole-only analogs () .
  • Synthetic Feasibility : Analogs with ethyl or bulky groups (e.g., ) may require more complex synthesis routes, impacting scalability .

Actividad Biológica

The compound 1-(2-methoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a hybrid molecule that combines various pharmacophores known for their biological activity. The presence of the 1,2,4-oxadiazole and triazole moieties suggests potential applications in medicinal chemistry, particularly in the fields of anticancer and antimicrobial drug development.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H15N5O\text{C}_{16}\text{H}_{15}\text{N}_{5}\text{O}

This structure features a methoxyphenyl group, a pyridinyl group, and a triazole ring, which are critical for its biological interactions.

Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant anticancer properties. These compounds often act by inhibiting key enzymes involved in cancer cell proliferation such as:

  • Thymidylate synthase
  • Histone deacetylases (HDAC)
  • Topoisomerases

Studies have shown that derivatives of 1,2,4-oxadiazoles can induce apoptosis in various cancer cell lines. For instance, one study reported that certain oxadiazole derivatives demonstrated IC50 values in the nanomolar range against breast cancer cell lines like MCF-7 and MDA-MB-231 .

Antimicrobial Activity

The biological activity of this compound is also linked to its antimicrobial properties. Compounds with similar structural features have been shown to possess activity against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of vital metabolic pathways .

Antiviral Activity

Recent studies have explored the antiviral potential of oxadiazole derivatives against viruses such as SARS-CoV-2. The compound's ability to inhibit viral replication was assessed through cytotoxicity assays (CC50) and effective concentration (EC50) measurements. One notable finding indicated that certain derivatives exhibited promising antiviral activity with EC50 values around 4.7 µM .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Oxadiazole Ring : This moiety is crucial for bioactivity due to its ability to interact with biological targets.
  • Triazole Linkage : Enhances solubility and stability while providing additional sites for interaction with enzymes or receptors.
  • Pyridine and Methoxy Substituents : These groups modulate lipophilicity and enhance binding affinity towards specific biological targets.

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

  • A study on oxadiazole derivatives showed that modifications in the phenyl ring significantly affected their cytotoxicity against cancer cell lines .
CompoundCell Line TestedIC50 (µM)Mechanism
Compound AMCF-70.12HDAC inhibition
Compound BA5490.75Topoisomerase II inhibition
Compound CU9370.50Apoptosis induction

Q & A

Q. What strategies optimize multi-step synthesis yields while minimizing side reactions?

  • Case study : If the final coupling step (triazole + oxadiazole) yields <30%:
  • Troubleshoot : Replace EDCI/HOBt with BOP-Cl for amide bond formation .
  • Purify : Use preparative HPLC with a C18 column (ACN/H₂O + 0.1% TFA) to isolate the target .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.